2-Dimethylaminonaphthalene-6-sulfonyl chloride
Overview
Description
2-Dimethylaminonaphthalene-6-sulfonyl chloride is an organic compound with the molecular formula C12H12ClNO2S. It is a derivative of naphthalene, featuring a dimethylamino group at the 2-position and a sulfonyl chloride group at the 6-position. This compound is known for its utility in various chemical reactions and applications, particularly in the field of fluorescent labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminonaphthalene-6-sulfonyl chloride typically involves the sulfonation of 2-dimethylaminonaphthalene followed by chlorination. The process can be summarized as follows:
Sulfonation: 2-Dimethylaminonaphthalene is treated with sulfuric acid to introduce the sulfonic acid group at the 6-position.
Chlorination: The resulting sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) to convert the sulfonic acid group into a sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminonaphthalene-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Condensation Reactions: It can react with primary or secondary amines to form sulfonamide derivatives, which are useful in various applications.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, acetonitrile
Catalysts: Pyridine, triethylamine
Conditions: Typically carried out at room temperature or slightly elevated temperatures
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
2-Dimethylaminonaphthalene-6-sulfonyl chloride is widely used in scientific research due to its fluorescent properties. Some of its key applications include:
Fluorescent Labeling: It is used as a reagent for fluorescent labeling of amines, amino acids, proteins, and phenols. This makes it valuable in biochemical assays and molecular biology studies.
Protein Sequencing: The compound is employed in the dansyl chloride method for identifying N-terminal amino acids in peptides and proteins. This technique is crucial for protein sequencing and analysis.
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly those requiring a sulfonyl chloride group for further functionalization.
Mechanism of Action
The mechanism of action of 2-Dimethylaminonaphthalene-6-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, particularly in the formation of sulfonamide and sulfonate derivatives. The fluorescent properties of the compound are due to the presence of the dimethylamino group, which enhances its ability to absorb and emit light.
Comparison with Similar Compounds
Similar Compounds
5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl chloride): Another fluorescent labeling reagent with similar applications in biochemistry and molecular biology.
2-Naphthalenesulfonyl chloride: Lacks the dimethylamino group but is used in similar substitution reactions.
Uniqueness
2-Dimethylaminonaphthalene-6-sulfonyl chloride is unique due to the presence of both the dimethylamino group and the sulfonyl chloride group. This combination imparts both fluorescent properties and high reactivity, making it a versatile reagent in various chemical and biochemical applications.
Properties
IUPAC Name |
6-(dimethylamino)naphthalene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c1-14(2)11-5-3-10-8-12(17(13,15)16)6-4-9(10)7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKFMFKDDZRROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376340 | |
Record name | 2-DIMETHYLAMINONAPHTHALENE-6-SULFONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60151-27-1 | |
Record name | 2-DIMETHYLAMINONAPHTHALENE-6-SULFONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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